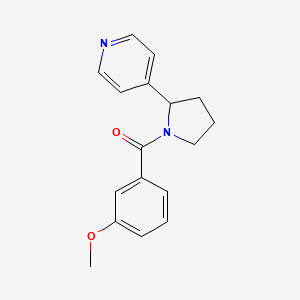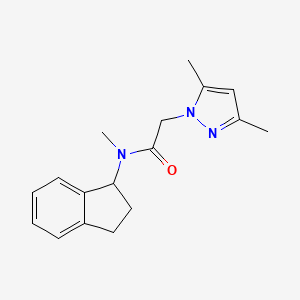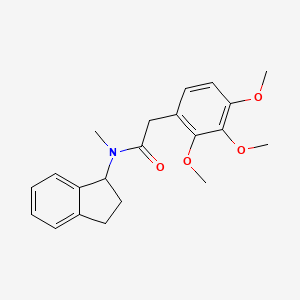
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide, also known as TRIMCA, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide's mechanism of action is not yet fully understood, but studies have shown that it acts on multiple targets in the body. N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide has been shown to inhibit the activity of the enzyme COX-2, which is involved in inflammation and cancer development. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide has also been shown to have neuroprotective effects, protecting neurons from damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide's advantages for lab experiments include its high potency and selectivity, making it a useful tool for studying the mechanisms of disease and potential therapeutic targets. However, N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide's limitations include its poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide research. One area of interest is the development of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide derivatives with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully understand N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide's mechanism of action and potential therapeutic applications. Finally, studies are needed to determine the safety and toxicity of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide in vivo, which will be important for its eventual clinical use.
Synthesemethoden
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide is synthesized through a multi-step process that involves the condensation of 2,3,4-trimethoxybenzaldehyde with N-methyl-2-(2-aminoethyl)benzamide, followed by a cyclization reaction to form the indene ring. The final product is obtained through a purification process that involves recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide has been of interest to researchers due to its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide has anti-inflammatory, anti-proliferative, and anti-tumor properties, making it a promising candidate for cancer treatment. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide has been shown to inhibit the formation of amyloid-beta plaques, which are implicated in the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-22(17-11-9-14-7-5-6-8-16(14)17)19(23)13-15-10-12-18(24-2)21(26-4)20(15)25-3/h5-8,10,12,17H,9,11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVKGODSAJEXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)CC3=C(C(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

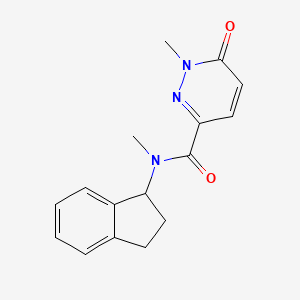
![1-[(2-Chlorophenyl)methyl]-5-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B7493420.png)
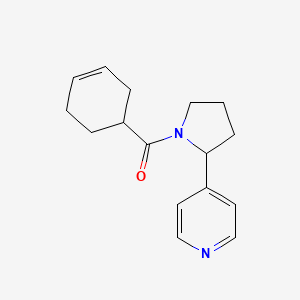
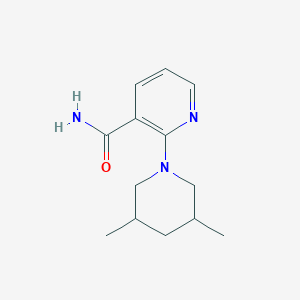
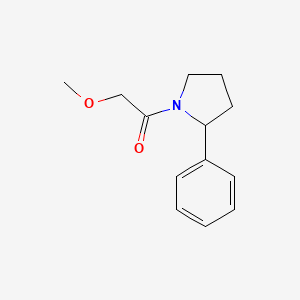

![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7493457.png)


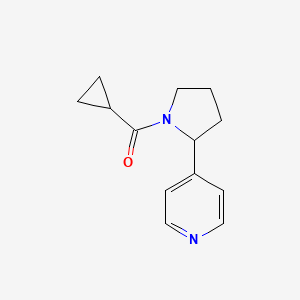
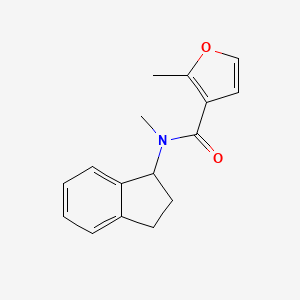
![1-[4-(2,6-Dimethylmorpholine-4-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493492.png)
